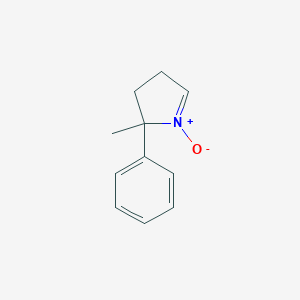

5-Methyl-5-phenyl-1-pyrroline N-Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-oxido-2-phenyl-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(8-5-9-12(11)13)10-6-3-2-4-7-10/h2-4,6-7,9H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVZQJGDYSKCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=[N+]1[O-])C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-5-phenyl-1-pyrroline N-Oxide (PPO): Mechanism of Action and Application in Free Radical Detection

This guide provides a comprehensive technical overview of 5-Methyl-5-phenyl-1-pyrroline N-oxide (PPO), a paramount spin trapping agent in the field of free radical biology. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of PPO action, offers detailed experimental protocols, and provides a comparative analysis against other common spin traps, underscoring its utility in the precise detection and characterization of reactive oxygen species (ROS).

Introduction: The Imperative for Sensitive Free Radical Detection

Transient, highly reactive free radicals, particularly ROS, are integral to a multitude of physiological and pathological processes, from cellular signaling to oxidative stress-induced damage. Their fleeting existence, often on the order of nanoseconds to microseconds, precludes direct detection by many analytical techniques. Electron Paramagnetic Resonance (EPR) spectroscopy stands as a powerful tool for observing paramagnetic species; however, the low steady-state concentrations of most biologically relevant free radicals in solution at room temperature make their direct detection practically impossible.[1]

This challenge is surmounted by the technique of spin trapping.[1] This method employs a diamagnetic "spin trap" molecule that reacts with the transient radical to form a significantly more stable paramagnetic "spin adduct." This adduct accumulates to a concentration detectable by EPR, and its unique spectral signature provides information about the identity of the original, short-lived radical.[1] Among the arsenal of available spin traps, this compound (PPO), also known as MPPO, has emerged as a superior alternative to the more traditional 5,5-dimethyl-1-pyrroline N-oxide (DMPO).[2]

Core Mechanism of Action: The Spin Trapping Reaction

The efficacy of PPO as a spin trap lies in the reactivity of its nitrone functional group. The core mechanism involves the addition of a free radical (R•) across the carbon-nitrogen double bond of the pyrroline ring. This reaction converts the highly reactive, short-lived free radical into a persistent nitroxide radical adduct, which is readily detectable by EPR spectroscopy.

The fundamental reaction can be generalized as follows:

PPO + R• → [PPO-R]•

The resulting nitroxide radical, [PPO-R]•, possesses an unpaired electron that is delocalized between the nitrogen and oxygen atoms, contributing to its enhanced stability. The interaction of this unpaired electron with the magnetic nuclei in its vicinity, primarily the nitrogen nucleus (¹⁴N) and nearby protons (¹H), gives rise to a characteristic hyperfine splitting pattern in the EPR spectrum. This pattern serves as a "fingerprint" for the trapped radical, allowing for its identification.

Caption: General mechanism of PPO spin trapping.

Advantages of PPO Over Conventional Spin Traps

PPO offers several distinct advantages over DMPO, the most widely used spin trap, making it a more robust choice for many biological applications.[2]

-

Enhanced Spin Adduct Stability: The most significant advantage of PPO is the increased stability of its radical adducts.[2] For instance, at a physiological pH of 7.4, the half-life of the PPO-hydroxyl radical adduct (PPO-OH) is approximately 76.4 minutes, while the PPO-superoxide adduct (PPO-OOH) has a half-life of 5.7 minutes.[3] This is a substantial improvement over the corresponding DMPO adducts, whose superoxide adduct is notoriously unstable with a half-life of about 60 seconds. This extended stability allows for longer experimental acquisition times, improving the signal-to-noise ratio and facilitating the detection of low concentrations of free radicals.

-

Reduced Artifacts: PPO is reported to have a better shelf life and is less prone to the artifacts commonly associated with DMPO.[2]

-

Stereoisomer Formation: The presence of a chiral center in PPO can lead to the formation of diastereomeric spin adducts (cis and trans isomers) upon trapping certain radicals.[2] While this can complicate spectral analysis, it can also provide additional structural information about the trapped radical. For carbon-centered radicals, the trans addition product is typically the major component, whereas for superoxide/peroxyl radicals, the cis adduct appears to be favored.[2]

Comparative Analysis of Common Spin Traps

The selection of an appropriate spin trap is critical for the success of any EPR spin trapping experiment. The following table provides a quantitative comparison of PPO with other commonly used spin traps.

| Spin Trap | Trapped Radical | Adduct Half-life (t½) at pH 7.4 | Second-Order Rate Constant (M⁻¹s⁻¹) for Superoxide Trapping | Key Characteristics & References |

| PPO (MPPO) | •OH | 76.4 min [3] | Similar to DMPO[2] | High adduct stability, reduced artifacts compared to DMPO.[2] |

| •OOH | 5.7 min [3] | |||

| DMPO | •OH | ~2.5 hours | ~1.2 M⁻¹s⁻¹[4] | Widely used, but superoxide adduct is very unstable and can decompose to the hydroxyl adduct.[5] |

| •OOH | ~66 s[4] | |||

| DEPMPO | •OH | ~127 min | ~0.53 M⁻¹s⁻¹[6] | Superoxide adduct is significantly more stable than that of DMPO.[7] |

| •OOH | ~14 min[7] | |||

| BMPO | •OH | Not reported | ~0.24 M⁻¹s⁻¹[6] | Superoxide adduct is very stable (t½ ≈ 23 min) and does not decay to the hydroxyl adduct.[5] |

| •OOH | ~23 min[5] |

Experimental Protocol for ROS Detection Using PPO and EPR Spectroscopy

This section provides a detailed, step-by-step methodology for a typical experiment aimed at detecting superoxide radicals generated in a cellular system using PPO as the spin trap.

Reagent Preparation

-

PPO Stock Solution: Prepare a 1 M stock solution of PPO in ultrapure water or an appropriate buffer. Store in small aliquots at -20°C to prevent degradation.

-

Cell Suspension: Prepare a suspension of the cells of interest at a concentration of 1-5 x 10⁶ cells/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Stimulant (if applicable): Prepare a stock solution of the agent used to induce ROS production (e.g., phorbol 12-myristate 13-acetate (PMA) for activating NADPH oxidase in phagocytes).

Spin Trapping Procedure

-

To an EPR-grade glass capillary tube or flat cell, add the cell suspension.

-

Add the PPO stock solution to a final concentration of 25-100 mM. The optimal concentration should be determined empirically for each experimental system.

-

If a stimulant is used, add it to the cell suspension containing PPO to initiate ROS production.

-

Immediately mix the sample gently and place it in the EPR spectrometer cavity.

EPR Spectrometer Settings

The following are typical X-band EPR spectrometer settings for detecting PPO spin adducts. These may need to be optimized for the specific instrument and experimental conditions.

-

Microwave Frequency: ~9.4 GHz[2]

-

Microwave Power: 10-20 mW

-

Magnetic Field Center: ~3365 G[2]

-

Sweep Width: 100 G[2]

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5-1.0 G

-

Scan Time: 30-60 s[2]

-

Number of Scans: 3-10 (for signal averaging)[2]

-

Receiver Gain: Adapted to signal intensity[2]

-

Temperature: Room temperature or 37°C

Data Analysis

-

The resulting EPR spectrum should be analyzed to determine the hyperfine coupling constants (aN and aH).

-

These values are then compared to literature values for known PPO spin adducts to identify the trapped radical species.

-

The signal intensity of the spin adduct is proportional to its concentration, which can be quantified by double integration of the EPR spectrum and comparison with a standard of known concentration (e.g., TEMPO).

Caption: A typical experimental workflow for ROS detection using PPO.

Application in Cellular Systems: A Mechanistic Insight

PPO, being cell-permeable, is a valuable tool for investigating intracellular ROS production in various biological contexts, including inflammation, neurodegenerative diseases, and cancer.[8] For instance, in a study of neurotoxicity, spin traps have been instrumental in demonstrating the involvement of free radicals.[8]

The diagram below illustrates a generalized cellular signaling pathway where PPO can be employed to detect ROS. An external stimulus (e.g., a pathogen-associated molecular pattern or a growth factor) can activate a cell surface receptor, leading to the activation of an intracellular enzyme complex like NADPH oxidase. This enzyme then generates superoxide radicals, which can be trapped by PPO and subsequently detected by EPR spectroscopy, providing direct evidence of ROS production as a downstream signaling event.

Caption: Use of PPO to detect ROS in a cellular signaling pathway.

Limitations and Considerations

Despite its advantages, the use of PPO is not without limitations that researchers must consider:

-

Concentration Effects: High concentrations of spin traps may be required for effective trapping, which could potentially perturb the biological system under investigation.

-

In Vivo Stability: While more stable than DMPO adducts, PPO adducts still have finite lifetimes and can be subject to metabolic reduction to EPR-silent species within cells.

-

Specificity: While the hyperfine splitting constants can help identify the trapped radical, spectral overlap can occur, especially when multiple radical species are present. Careful controls and simulations are necessary for unambiguous identification.

Conclusion

This compound represents a significant advancement in the field of spin trapping for the detection of reactive free radicals. Its superior spin adduct stability and reduced artifact formation compared to traditional spin traps like DMPO make it an invaluable tool for researchers in chemistry, biology, and medicine. By understanding its mechanism of action and employing rigorous experimental protocols, scientists can leverage the power of PPO and EPR spectroscopy to gain deeper insights into the complex roles of free radicals in health and disease.

References

- Anpo, M., & Kamat, P. V. (Eds.). (2010). Environmentally Benign Photocatalysts: Applications of Titanium Dioxide-based Materials. Springer Science & Business Media.

- Janzen, E. G., & Liu, J. I. P. (1995). Chiral spin traps. The spin trapping chemistry of 5-methyl-5-phenylpyrroline-N-oxide (MPPO). Journal of Magnetic Resonance, Series A, 116(1), 133-135.

- Kaur, H., & Halliwell, B. (1994). Detection of hydroxyl radicals by spin trapping. Methods in enzymology, 233, 67-82.

- Mao, Q., & Kasper, D. L. (2012). A role for the immune system in the maintenance of the gut microbiota. Mucosal immunology, 5(1), 4-7.

- Mottley, C., & Mason, R. P. (1989). Nitroxide radical adducts in biology: chemistry, applications, and pitfalls.

- Nakamura, Y., Ohto, Y., Murakami, A., & Ohigashi, H. (1998). A phase II detoxification enzyme inducer from broccoli: 3-(methylsulfinyl)propyl isothiocyanate (erysopin). Cancer letters, 134(1), 71-76.

- Roubaud, V., Sigaud, S., Tordo, P., & Le Moigne, F. (1997). Comparative investigation of superoxide trapping by cyclic nitrone spin traps: the use of singular value decomposition and multiple linear regression analysis. Free Radical Biology and Medicine, 23(5), 788-796.

- Samuni, A., Krishna, C. M., Riesz, P., Finkelstein, E., & Russo, A. (1988). Superoxide reaction with nitroxide spin-adducts. Free radical biology & medicine, 4(6), 363-369.

- Shi, X., & Dalal, N. S. (1990). On the hydroxyl radical formation in the reaction between hydrogen peroxide and biologically relevant transition metal ions. Archives of biochemistry and biophysics, 277(2), 342-350.

- Villamena, F. A., & Zweier, J. L. (2004). Detection of reactive oxygen and nitrogen species by EPR spin trapping. Antioxidants & redox signaling, 6(3), 619-629.

- Zang, L. Y., Kirsch, M., & Korth, H. G. (1998). The spin trap 5, 5-dimethyl-1-pyrroline N-oxide (DMPO) inhibits the Fenton reaction. Free Radical Biology and Medicine, 25(6), 724-731.

- Zhang, H., Joseph, J., Gaponenko, V., & Kalyanaraman, B. (2002). Detection of superoxide and hydroxyl radicals in cells and tissues.

Sources

- 1. Spin trapping - Wikipedia [en.wikipedia.org]

- 2. materialneutral.info [materialneutral.info]

- 3. Studies on the stability of oxygen radical spin adducts of a new spin trap: 5-methyl-5-phenylpyrroline-1-oxide (MPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spin Trapping: A Review for the Study of Obesity Related Oxidative Stress and Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel free radical spin traps protect against malonate and MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MPPO as a Spin Trap for Superoxide and Hydroxyl Radical Detection

Introduction: The Imperative of Detecting Reactive Oxygen Species

In the intricate landscape of cellular signaling and pathology, reactive oxygen species (ROS) are pivotal actors. Among these, the superoxide radical (O₂⁻) and the hydroxyl radical (•OH) are of paramount importance due to their high reactivity and involvement in a myriad of biological processes, from immune responses to neurodegenerative diseases. Their fleeting existence, however, makes direct detection a formidable challenge.[1][2] This is where the technique of spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, becomes an indispensable tool for researchers.[1][3]

This guide provides a comprehensive overview of 5-Methyl-5-phenyl-pyrroline N-oxide (MPPO), a superior spin trap for the detection and differentiation of superoxide and hydroxyl radicals. We will delve into the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and offer insights into data interpretation and artifact avoidance, empowering researchers to leverage this powerful tool with confidence and precision.

MPPO: A Superior Spin Trap for ROS Detection

MPPO has emerged as a robust alternative to the more commonly used 5,5-dimethyl-1-pyrroline N-oxide (DMPO), offering significant advantages in terms of the stability of its radical adducts.[4][5][6] This enhanced stability translates to a longer experimental window for detection and more reliable quantification of transient radical species.[4][5]

Key Advantages of MPPO:

-

Enhanced Adduct Stability: The spin adducts formed with MPPO, particularly the hydroxyl radical adduct (MPPO-OH), exhibit significantly longer half-lives compared to their DMPO counterparts.[4][5][6] At a physiological pH of 7.4, the half-life for the MPPO-OH adduct is approximately 76.4 minutes, while the MPPO-OOH (superoxide/hydroperoxyl) adduct has a half-life of about 5.7 minutes.[4][5] This increased stability is crucial for detecting low fluxes of radicals and for conducting longer-term experiments.

-

Reduced Artifacts: MPPO is known to have fewer of the artifacts commonly associated with DMPO.[6] This leads to cleaner EPR spectra and more straightforward data interpretation.

-

Distinct EPR Spectra: The EPR spectra of MPPO spin adducts are characteristic and allow for the clear differentiation between superoxide and hydroxyl radicals.[6]

Part 1: Detection of Superoxide Radical (O₂⁻) with MPPO

The detection of superoxide with MPPO relies on the formation of the MPPO-OOH adduct, which gives rise to a characteristic EPR spectrum.

Reaction Mechanism

The superoxide radical adds to the double bond of the MPPO molecule to form a stable nitroxide radical adduct, MPPO-OOH.

Caption: Reaction of MPPO with superoxide to form the MPPO-OOH adduct.

EPR Spectrum of MPPO-OOH

The EPR spectrum of the MPPO-OOH adduct is characterized by a multi-line pattern resulting from the hyperfine coupling of the unpaired electron with the nitrogen nucleus and the β- and γ-protons. While the EPR spectra of MPPO spin adducts share similar patterns with those of DMPO, making them familiar to users, the superoxide adduct of MPPO can sometimes show two distinct spectra, which are assigned to the cis and trans addition products with respect to the phenyl group.[6][7]

Experimental Protocol for Superoxide Detection

This protocol outlines a typical in vitro experiment for detecting superoxide generated by the xanthine/xanthine oxidase system.

1. Reagent Preparation:

- MPPO Stock Solution: Prepare a 1 M stock solution of MPPO in ultrapure water. Store in small aliquots at -20°C, protected from light.

- Xanthine Solution: Prepare a 10 mM solution of xanthine in 0.1 M phosphate buffer (pH 7.4).

- Xanthine Oxidase Solution: Prepare a 1 U/mL solution of xanthine oxidase in 0.1 M phosphate buffer (pH 7.4). Prepare this solution fresh before each experiment.

- DTPA Solution: Prepare a 10 mM solution of diethylenetriaminepentaacetic acid (DTPA) in ultrapure water. DTPA is a metal chelator used to prevent metal-catalyzed side reactions.

2. Reaction Mixture Assembly (Total Volume: 200 µL):

- In an Eppendorf tube, combine:

- 130 µL of 0.1 M phosphate buffer (pH 7.4) containing 25 µM DTPA.

- 20 µL of 1 M MPPO (final concentration: 100 mM).

- 40 µL of 10 mM xanthine (final concentration: 2 mM).

- Vortex the mixture gently.

3. Initiation of the Reaction and EPR Measurement:

- Initiate the reaction by adding 10 µL of 1 U/mL xanthine oxidase (final concentration: 0.05 U/mL).

- Immediately vortex the tube and transfer the solution to a flat cell.

- Insert the flat cell into the EPR spectrometer cavity.

- Acquire the EPR spectrum.

Typical EPR Spectrometer Settings:

| Parameter | Value |

|---|---|

| Microwave Frequency | ~9.5 GHz (X-band) |

| Microwave Power | 20 mW |

| Modulation Frequency | 100 kHz |

| Modulation Amplitude | 1 G |

| Sweep Width | 100 G |

| Time Constant | 0.1 s |

| Scan Time | 60 s |

| Number of Scans | 1-5 |

4. Control Experiments:

- Superoxide Dismutase (SOD) Control: To confirm that the detected signal is indeed from superoxide, perform a parallel experiment where SOD (final concentration: 50-100 U/mL) is added to the reaction mixture before the addition of xanthine oxidase. SOD will scavenge the superoxide radicals, leading to a significant reduction or complete abolishment of the EPR signal.

Part 2: Detection of Hydroxyl Radical (•OH) with MPPO

The detection of hydroxyl radicals with MPPO results in the formation of the highly stable MPPO-OH adduct.

Reaction Mechanism

The highly reactive hydroxyl radical readily adds to the double bond of MPPO, forming the MPPO-OH adduct.

Caption: Reaction of MPPO with hydroxyl radical to form the MPPO-OH adduct.

EPR Spectrum of MPPO-OH

The EPR spectrum of the MPPO-OH adduct is a characteristic 1:2:2:1 quartet, resulting from the equal hyperfine coupling of the unpaired electron with the nitrogen nucleus and the β-proton.[8][9] Unlike the superoxide adduct, only one EPR spectrum is typically detected for the hydroxyl radical adduct of MPPO.[6]

Experimental Protocol for Hydroxyl Radical Detection

This protocol describes the detection of hydroxyl radicals generated by the Fenton reaction.

1. Reagent Preparation:

- MPPO Stock Solution: As described for superoxide detection.

- Hydrogen Peroxide (H₂O₂) Solution: Prepare a 10 mM solution of H₂O₂ in ultrapure water.

- Ferrous Sulfate (FeSO₄) Solution: Prepare a 10 mM solution of FeSO₄ in ultrapure water. Prepare this solution fresh to minimize oxidation of Fe²⁺.

- DTPA Solution: As described for superoxide detection.

2. Reaction Mixture Assembly (Total Volume: 200 µL):

- In an Eppendorf tube, combine:

- 130 µL of 0.1 M phosphate buffer (pH 7.4) containing 25 µM DTPA.

- 20 µL of 1 M MPPO (final concentration: 100 mM).

- 40 µL of 10 mM H₂O₂ (final concentration: 2 mM).

- Vortex the mixture gently.

3. Initiation of the Reaction and EPR Measurement:

- Initiate the Fenton reaction by adding 10 µL of 10 mM FeSO₄ (final concentration: 0.5 mM).

- Immediately vortex the tube and transfer the solution to a flat cell.

- Insert the flat cell into the EPR spectrometer cavity.

- Acquire the EPR spectrum using similar settings as for superoxide detection.

4. Control Experiments:

- Hydroxyl Radical Scavenger Control: To verify the signal is from hydroxyl radicals, add a known hydroxyl radical scavenger, such as dimethyl sulfoxide (DMSO) or ethanol, to the reaction mixture before initiating the Fenton reaction. This should lead to a decrease in the MPPO-OH signal and potentially the appearance of a new signal corresponding to the adduct of the scavenger's radical product.

Quantitative Data Summary

The following table summarizes the key EPR parameters for the MPPO-OOH and MPPO-OH adducts. These values can be used for spectral simulation and confirmation of the trapped radical species.

| Adduct | Hyperfine Coupling Constants (in Gauss, G) | EPR Spectrum |

| MPPO-OOH | aN ≈ 14.2 G, aHβ ≈ 11.3 G, aHγ ≈ 1.25 G | Multi-line spectrum |

| MPPO-OH | aN ≈ 14.8 G, aHβ ≈ 14.8 G | 1:2:2:1 Quartet |

Note: Hyperfine coupling constants can vary slightly depending on the solvent and temperature.

Potential Pitfalls and Self-Validating Systems

While MPPO is a robust spin trap, it is crucial to be aware of potential artifacts and to design experiments that are self-validating.

-

Decomposition of the Superoxide Adduct: The MPPO-OOH adduct can decompose to form the MPPO-OH adduct, potentially leading to a false positive for hydroxyl radical detection.[10] It is therefore essential to perform control experiments with SOD to unequivocally identify the primary radical species.

-

Nucleophilic Addition: Under certain conditions, nucleophiles can add to nitrone spin traps, and subsequent oxidation can lead to the formation of a nitroxide radical that is indistinguishable from a genuine spin adduct.[11][12] This is known as the Forrester-Hepburn mechanism.[11][12] Careful experimental design and the use of appropriate controls are necessary to rule out such artifacts.

-

Purity of Reagents: The purity of the spin trap and other reagents is critical. Impurities can lead to spurious EPR signals.[12] It is recommended to use high-purity MPPO and to regularly check for the presence of any background signals in the absence of a radical generating system.

Conclusion

MPPO represents a significant advancement in the field of spin trapping, offering researchers a more stable and reliable tool for the detection and characterization of superoxide and hydroxyl radicals. By understanding the underlying chemistry, adhering to rigorous experimental protocols, and incorporating appropriate controls, scientists and drug development professionals can confidently employ MPPO to unravel the complex roles of these critical reactive oxygen species in both health and disease.

References

-

Kettle, A. J., & Winterbourn, C. C. (2004). Reactions of superoxide with myeloperoxidase and its products. Japanese journal of infectious diseases, 57(5), S31-S32. [Link]

-

Anzai, K., Aikawa, T., & Ozawa, T. (1993). Studies on the stability of oxygen radical spin adducts of a new spin trap: 5-methyl-5-phenylpyrroline-1-oxide (MPPO). Free radical research communications, 19(Suppl. 1), S19-S24. [Link]

-

Kettle, A. J., & Winterbourn, C. C. (2004). Reactions of Superoxide with Myeloperoxidase and Its Products. Japanese Journal of Infectious Diseases, 57, S31-S32. [Link]

-

Anzai, K., Aikawa, T., & Ozawa, T. (1993). Studies on the stability of oxygen radical spin adducts of a new spin trap: 5-methyl-5-phenylpyrroline-1-oxide (MPPO). Biochemical and Biophysical Research Communications, 191(3), 1162-1167. [Link]

-

Buettner, G. R. (1993). The Spin Trapping of Superoxide and Hydroxyl Free Radicals with DMPO (5,5-Dimethylpyrroline-N-oxide): More About Iron. Free Radical Research Communications, 19(sup1), S79-S87. [Link]

-

Janzen, E. G., Towner, R. A., & Haire, D. L. (1995). Chiral spin traps. The spin trapping chemistry of 5-methyl-5-phenylpyrroline-N-oxide (MPPO). Journal of magnetic resonance. Series B, 108(1), 81–84. [Link]

-

Rosen, G. M., Rauckman, E. J., & Finkelstein, E. (1982). Synthesis of spin traps specific for hydroxyl radical. Journal of medicinal chemistry, 25(7), 835–837. [Link]

-

Unknown. (n.d.). EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO (5. Interchim. [Link]

-

Reszka, K., & Chignell, C. F. (1992). EPR spectra of DMPO spin adducts of superoxide and hydroxyl radicals in pyridine. Free radical research communications, 17(6), 377–385. [Link]

-

Popa, I., Băbeanu, N., & Popa, V. I. (2021). Superoxide Anion Chemistry—Its Role at the Core of the Innate Immunity. International journal of molecular sciences, 22(16), 8893. [Link]

-

Cleeter, M. W., Cooper, J. M., & Schapira, A. H. (1992). A Redox Reaction Between MPP+ and MPDP+ to Produce Superoxide Radicals Does Not Impair Mitochondrial Function. Journal of neurochemistry, 58(2), 709–711. [Link]

-

da Silva, L. G. S., de Oliveira, R. B., & de David, T. O. F. (2023). Superoxide Anion Generation, Its Pathological Cellular and Molecular Roles and Pharmacological Targeting in Inflammatory Pain: Lessons from the Potassium Superoxide Model. International journal of molecular sciences, 24(13), 11130. [Link]

-

Unknown. (n.d.). Spin trapping. Wikipedia. [Link]

-

Buettner, G. R. (1993). The spin trapping of superoxide and hydroxyl free radicals with DMPO (5,5-dimethylpyrroline-N-oxide): more about iron. Free radical research communications, 19 Suppl 1, S79-87. [Link]

-

Turner, M. J., 3rd, & Rosen, G. M. (1986). Spin trapping of superoxide and hydroxyl radicals with substituted pyrroline 1-oxides. Journal of medicinal chemistry, 29(12), 2439–2444. [Link]

-

Finkelstein, E., Rosen, G. M., & Rauckman, E. J. (1982). Production of hydroxyl radical by decomposition of superoxide spin-trapped adducts. Molecular pharmacology, 21(2), 262–265. [Link]

-

Dioguardi, M., Cazzolla, P., & Sovereto, D. (2024). The Role of Oxidative Stress and Total Antioxidant Capacity in the Management of Impacted Third Molars: A Narrative Review. Antioxidants (Basel, Switzerland), 13(5), 585. [Link]

-

Konaka, R., Kawai, M., Noda, H., Kohno, M., & Niwa, R. (1995). Synthesis and evaluation of DMPO-type spin traps. Free radical research, 23(1), 15–25. [Link]

-

Telitel, S., Ibrahim, A., & Lalevée, J. (2021). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Catalysts, 12(1), 12. [Link]

-

Reisz, J. A., & B. Kalyanaraman. (2001). The role of the DMPO-hydrated electron spin adduct in DMPO-*OH spin trapping. Free radical biology & medicine, 30(11), 1313–1321. [Link]

-

Li, X., Wang, X., & Li, Y. (2021). The effect of DMPO on the formation of hydroxyl radicals on the rutile TiO2(110) surface. Physical Chemistry Chemical Physics, 23(25), 13915-13922. [Link]

-

Dikalov, S. I., & Mason, R. P. (2010). IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals. Free radical biology & medicine, 49(1), 1–16. [Link]

-

Zhu, B., Liu, Y., & Zhao, H. (2021). Hydroperoxide-Independent Generation of Spin Trapping Artifacts by Quinones and DMPO. Journal of the American Chemical Society, 143(34), 13545–13550. [Link]

-

Unknown. (n.d.). The simulated EPR spectrum of: a) the DMPO-OH adduct, and b). ResearchGate. [Link]

-

Unknown. (n.d.). a. Electron Paramagnetic Resonance Spectra of DMPO-OH adducts with the. ResearchGate. [Link]

-

Kar, S., & Timmins, G. S. (2013). Investigation of Spin-Trapping Artifacts Formed by the Forrester-Hepburn Mechanism. Free radical biology & medicine, 65, 1497–1505. [Link]

-

Kar, S., & Timmins, G. S. (2013). Investigation of Spin-Trapping Artifacts Formed by the Forrester-Hepburn Mechanism. ResearchGate. [Link]

Sources

- 1. Spin trapping - Wikipedia [en.wikipedia.org]

- 2. The Role of Oxidative Stress and Total Antioxidant Capacity in the Management of Impacted Third Molars: A Narrative Review [mdpi.com]

- 3. IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the stability of oxygen radical spin adducts of a new spin trap: 5-methyl-5-phenylpyrroline-1-oxide (MPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Chiral spin traps. The spin trapping chemistry of 5-methyl-5-phenylpyrroline-N-oxide (MPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Production of hydroxyl radical by decomposition of superoxide spin-trapped adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of Spin-Trapping Artifacts Formed by the Forrester-Hepburn Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis and Purification of 5-Methyl-5-phenyl-1-pyrroline N-Oxide (MPPO): An In-depth Technical Guide for EPR Applications

Introduction: The Role and Significance of MPPO in EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, most notably free radicals.[1] In biological and chemical systems, the direct detection of many highly reactive and short-lived radical species is often impossible due to their low steady-state concentrations. This limitation is overcome by a technique known as spin trapping, where a diamagnetic "spin trap" molecule reacts with the transient radical to form a more stable and EPR-detectable radical adduct.[1]

Among the arsenal of spin traps, cyclic nitrones have gained prominence due to the distinctive EPR spectra of their resulting nitroxide adducts. 5,5-dimethyl-1-pyrroline N-oxide (DMPO) has been a widely used spin trap; however, it suffers from certain limitations, including the relative instability of some of its spin adducts and the potential for artefactual signal generation. To address these shortcomings, 5-Methyl-5-phenyl-1-pyrroline N-oxide (MPPO) was developed as an improved analog. The introduction of a phenyl group at the 5-position enhances the stability of the spin adducts, providing longer lifetimes for EPR observation and more reliable radical identification. This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of MPPO, tailored for researchers, scientists, and drug development professionals who utilize EPR spectroscopy for free radical research.

Chemical Synthesis of this compound (MPPO)

The synthesis of MPPO is a multi-step process that requires careful execution and control of reaction conditions to ensure a high yield and purity of the final product. The most common and effective synthetic route involves the conjugate addition of a Grignard reagent to a nitroalkene, followed by reductive cyclization. This section details the underlying chemistry and provides a step-by-step protocol.

Reaction Rationale and Mechanistic Considerations

The core of the MPPO synthesis lies in the formation of the pyrroline ring structure with the desired methyl and phenyl substituents at the 5-position. A logical and widely employed strategy is the reaction between a nitroalkane precursor and a suitable three-carbon building block. The key steps are:

-

Formation of the Carbon Skeleton: This is typically achieved through a Michael addition of a nitroalkane to an α,β-unsaturated aldehyde or a protected equivalent. For MPPO, the required nitroalkane is 2-nitro-2-phenylpropane, and a suitable three-carbon synthon is acrolein or a derivative.

-

Reductive Cyclization: The resulting γ-nitro aldehyde is then subjected to a reduction of the nitro group to a hydroxylamine, which spontaneously cyclizes with the aldehyde functionality to form the five-membered pyrroline ring. Subsequent dehydration yields the nitrone.

The choice of reagents and reaction conditions is critical to minimize side reactions and maximize the yield of the desired product.

Experimental Protocol

This protocol is a composite of established methods for the synthesis of cyclic nitrones, adapted specifically for MPPO.

Step 1: Synthesis of 2-Nitro-2-phenylpropane (Precursor)

The synthesis of the key precursor, 2-nitro-2-phenylpropane, can be achieved through the nitration of 2-phenylpropane (cumene).

-

Reagents and Materials:

-

2-Phenylpropane (Cumene)

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Diethyl ether

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 2-phenylpropane.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred 2-phenylpropane, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 2-nitro-2-phenylpropane.

-

Step 2: Synthesis of this compound (MPPO)

This step involves the conjugate addition of the deprotonated 2-nitro-2-phenylpropane to acrolein, followed by reductive cyclization.

-

Reagents and Materials:

-

2-Nitro-2-phenylpropane

-

Sodium ethoxide or other suitable base

-

Acrolein (freshly distilled)

-

Zinc dust (activated)

-

Ammonium chloride

-

Ethanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Dissolve 2-nitro-2-phenylpropane in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add a solution of sodium ethoxide in ethanol dropwise to form the nitronate anion.

-

To this solution, add freshly distilled acrolein dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture again in an ice bath and add a solution of ammonium chloride in water.

-

Add activated zinc dust portion-wise to the stirred solution, keeping the temperature below 20 °C. The addition of zinc will initiate the reduction of the nitro group.

-

After the addition of zinc is complete, stir the reaction mixture at room temperature for several hours or until the reduction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the zinc salts and wash the residue with ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude MPPO.

-

Purification of MPPO for EPR-Grade Quality

The purity of the spin trap is of paramount importance for reliable EPR studies. Impurities can lead to artefactual EPR signals, interfere with the spin trapping reaction, or quench the spin adduct signal. Therefore, a rigorous purification protocol is essential.

Purification Strategy

A multi-step purification approach is recommended to achieve the high purity required for EPR applications.

-

Column Chromatography: This is the primary method for removing unreacted starting materials, by-products, and other impurities.

-

Recrystallization: This step is crucial for obtaining a highly crystalline and pure final product, free from residual solvent and minor impurities.

-

Activated Charcoal Treatment: To remove any colored impurities and trace paramagnetic species, a treatment with activated charcoal is often employed.

Detailed Purification Protocol

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

-

Dissolve the crude MPPO in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure MPPO.

-

Combine the pure fractions and evaporate the solvent.

-

-

Activated Charcoal Treatment and Recrystallization:

-

Dissolve the MPPO obtained from column chromatography in a suitable solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate).

-

Add a small amount of activated charcoal and stir for 15-30 minutes at room temperature.

-

Filter the solution through a pad of celite to remove the charcoal.

-

Concentrate the filtrate until saturation is reached and then cool it slowly to induce crystallization. Storing the solution at a low temperature (e.g., in a refrigerator or freezer) can facilitate crystallization.

-

Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

-

Characterization and Quality Control

Thorough characterization of the synthesized MPPO is essential to confirm its identity and purity before its use in EPR experiments.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. The expected spectrum of MPPO should show characteristic signals for the phenyl protons, the methyl protons, and the methylene protons of the pyrroline ring.

-

¹³C NMR: Confirms the carbon framework of the molecule. The spectrum should display the expected number of signals corresponding to the different carbon atoms in MPPO.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the correct molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.

-

Melting Point: A sharp and well-defined melting point is indicative of a high degree of purity for a crystalline solid.

-

EPR Spectroscopy: The ultimate test for an EPR spin trap is its own EPR silence. A solution of the purified MPPO should not exhibit any EPR signal. Any residual paramagnetic impurities would be detected by this method.

Expected Characterization Data

| Technique | Expected Results for MPPO (C₁₁H₁₃NO) |

| ¹H NMR (CDCl₃) | Phenyl protons (multiplet, ~7.2-7.4 ppm), Methylene protons (multiplets, ~2.0-2.8 ppm), Methyl protons (singlet, ~1.6 ppm), Imine proton (singlet, ~7.0 ppm) |

| ¹³C NMR (CDCl₃) | Phenyl carbons (~125-145 ppm), Quaternary carbon C5 (~75 ppm), Methylene carbons (~25-40 ppm), Methyl carbon (~25 ppm), Imine carbon (~140 ppm) |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 176.1070 |

| Melting Point | A sharp melting point in the expected range for pure MPPO. |

| EPR | No EPR signal from a concentrated solution of the purified compound. |

Visualizing the Synthesis Workflow

Caption: Synthetic workflow for this compound (MPPO).

Conclusion: Ensuring High-Fidelity Spin Trapping Experiments

The successful synthesis and rigorous purification of this compound are fundamental prerequisites for conducting high-fidelity EPR spin trapping experiments. The enhanced stability of MPPO and its spin adducts offers a significant advantage in the study of transient free radicals in complex chemical and biological systems. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare high-purity MPPO, thereby minimizing experimental artifacts and ensuring the reliability and accuracy of their EPR data. This, in turn, will facilitate deeper insights into the roles of free radicals in various scientific disciplines, from materials science to drug discovery and development.

References

-

Janzen, E. G., & Shetty, R. V. (1989). Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. Chemico-biological interactions, 70(1-2), 167–172. [Link]

-

Leinisch, F., Jiang, J., Deterding, L. J., & Mason, R. P. (2011). Simplified synthesis of isotopically labeled 5,5-dimethyl-pyrroline N-oxide. Molecules (Basel, Switzerland), 16(10), 8428–8436. [Link]

-

Stolze, K., Rohr-Udilova, N., Patel, A., & Rosenau, T. (2011). Synthesis and characterization of 5-hydroxymethyl-5-methyl-pyrroline N-oxide and its derivatives. Bioorganic & medicinal chemistry, 19(2), 985–993. [Link]

-

Ueda, H., Yamaguchi, M., Kameya, H., Sugimoto, K., & Tokuyama, H. (2014). Synthesis of pyrroles by gold(I)-catalyzed amino-Claisen rearrangement of N-propargyl enaminone derivatives. Organic letters, 16(18), 4948–4951. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Tsai, P., Elas, M., Parasca, A. D., Barth, E. D., Mailer, C., & Halpern, H. J. (2005). 5-Carboxy-5-methyl-1-pyrroline N-oxide: a spin trap for the hydroxyl radical. Organic & biomolecular chemistry, 3(4), 579–584. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan, N., & Murphy, D. M. (2021). Recent contributions of EPR to nitrone and nitroxide chemistry. Electron Paramagnetic Resonance, 27, 109-145. [Link]

-

Peyrot, F., & Ducrocq, C. (2020). Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones. Methods in molecular biology (Clifton, N.J.), 2163, 161–171. [Link]

-

Saito, K., et al. (2019). Synthesis and evaluation of 13C-labeled 5-5-dimethyl-1-pyrroline-N-oxide aimed at in vivo detection of reactive oxygen species using hyperpolarized 13C-MRI. Free radical biology & medicine, 131, 18–26. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

-

Bartoli, G., Leardini, R., Medici, A., & Rosini, G. (1978). Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems. Journal of the Chemical Society, Perkin Transactions 1, 692-696. [Link]

-

Olive, G., Mercier, A., Le Moigne, F., Rockenbauer, A., & Tordo, P. (2000). 2-ethoxycarbonyl-2-methyl-3,4-dihydro-2H-pyrrole-1-oxide: evaluation of the spin trapping properties. Free radical biology & medicine, 28(3), 403–408. [Link]

-

Kálai, T., & Hideg, K. (2020). Recent contributions of EPR to nitrone and nitroxide chemistry. Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to 5-Methyl-5-phenyl-1-pyrroline N-Oxide (MPPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-phenyl-1-pyrroline N-oxide, commonly known as MPPO, is a nitrone-based spin trapping agent of significant interest in the fields of free radical biology, chemistry, and pharmacology. As an analogue of the widely used spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO), MPPO offers several distinct advantages, primarily enhanced stability of its radical adducts, making it a superior choice for the detection and characterization of transient free radicals via Electron Paramagnetic Resonance (EPR) spectroscopy. This guide provides a comprehensive overview of the physicochemical properties of MPPO, its synthesis, and its application as a spin trapping agent, with a focus on providing practical insights for researchers and drug development professionals.

Core Physicochemical Properties

MPPO is a heterocyclic compound with the chemical formula C₁₁H₁₃NO.[1] Its structure, featuring a pyrroline N-oxide ring with a methyl and a phenyl group at the 5-position, is key to its function as a spin trap.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₃NO | |

| Molecular Weight | 175.23 g/mol | |

| CAS Number | 179807-10-4 | |

| Appearance | Pale Beige Crystals | [2][3] |

| Melting Point | 68°C | [4] |

| Solubility | Soluble in chloroform. | [3] (Note: Comprehensive solubility data in other common solvents is not readily available in published literature.) |

Structural Insight: The presence of the phenyl group in MPPO, in place of a methyl group in DMPO, is a critical structural modification. This substitution enhances the stability of the resulting nitroxide radical adducts formed upon trapping a free radical. The increased delocalization of the unpaired electron into the aromatic ring system is thought to contribute to this enhanced stability.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of MPPO is not as widely published as that for DMPO, the general synthetic strategy for pyrroline-N-oxides can be adapted. The synthesis typically involves a multi-step process. A plausible synthetic route, based on established methods for similar nitrones, is outlined below.[5]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of MPPO.

Experimental Protocol (Hypothetical, based on DMPO synthesis):

Causality: The following protocol is a hypothetical adaptation based on the well-established synthesis of DMPO.[5] The choice of reagents and reaction conditions is predicated on the principles of nucleophilic addition, cyclization, and oxidation common to the synthesis of pyrroline N-oxides.

-

Step 1: Formation of the Pyrrolidine Ring. This step would likely involve the reaction of a suitable phenyl-containing precursor, such as a Grignard reagent (phenylmagnesium bromide), with a nitroalkane derivative. This reaction would be followed by a reductive cyclization to form the 5-methyl-5-phenylpyrrolidine ring.

-

Step 2: Oxidation to the N-Oxide. The synthesized pyrrolidine is then oxidized to the corresponding N-oxide. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a suitable catalyst. The choice of oxidant and reaction conditions is critical to avoid over-oxidation or side reactions.

-

Step 3: Purification. The crude MPPO is then purified to a high degree, as impurities can interfere with spin trapping experiments. Purification is typically achieved through column chromatography followed by recrystallization. The purity of the final product should be verified by techniques such as NMR spectroscopy and melting point analysis.

Self-Validation: Throughout the synthesis, it is crucial to monitor the progress of each step using appropriate analytical techniques (e.g., TLC, GC-MS). The final product's identity and purity must be rigorously confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry to ensure it is suitable for sensitive EPR spin trapping experiments.

Spin Trapping with MPPO: Mechanism and Application

Spin trapping is a technique used to detect and identify short-lived free radicals.[6] It involves the use of a "spin trap," a diamagnetic compound that reacts with the unstable radical to form a more stable paramagnetic species, known as a spin adduct. This spin adduct can then be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.

The Spin Trapping Reaction:

Caption: The basic principle of spin trapping with MPPO.

The EPR spectrum of the spin adduct provides a wealth of information about the trapped radical. The hyperfine splitting pattern and the magnitude of the hyperfine coupling constants (hfs) are characteristic of the specific radical that was trapped.

Advantages of MPPO over DMPO:

-

Increased Adduct Stability: The spin adducts of MPPO are generally more stable and have longer half-lives than the corresponding DMPO adducts.[6] This is a significant advantage as it allows for a longer time window for detection and can lead to higher signal-to-noise ratios in EPR spectra.

-

Reduced Artifacts: MPPO is reported to have fewer of the artifacts commonly associated with DMPO.[6]

EPR Spectroscopic Data of MPPO Spin Adducts:

A critical aspect of spin trapping is the interpretation of the resulting EPR spectra. The hyperfine coupling constants (hfs) for the nitrogen (aN) and β-hydrogen (aH) atoms of the spin adduct are key parameters for identifying the trapped radical. While extensive tables of hfs values exist for DMPO, specific experimental data for MPPO is less compiled. However, the patterns are generally similar to those of DMPO adducts.[6]

Formation of Cis and Trans Isomers:

A notable feature of spin trapping with MPPO and other 5-substituted pyrroline N-oxides is the potential for the formation of cis and trans diastereomeric spin adducts.[6][7][8] The addition of the radical can occur on the same side (cis) or the opposite side (trans) of the phenyl group.

Caption: Formation of cis and trans spin adducts.

These isomers can have distinct EPR spectra, and the ratio of their formation can be influenced by the nature of the trapped radical and the solvent. For carbon-centered radicals, the trans adduct is often the major component, while for superoxide/peroxyl radicals, the cis adduct may be favored.[6] In the case of the hydroxyl radical adduct of MPPO, only a single EPR spectrum is typically observed.[6]

Experimental Protocol: Detection of Superoxide Radicals using MPPO

Causality: This protocol is designed to reliably detect superoxide radicals generated by the xanthine/xanthine oxidase enzymatic system. The concentrations of reagents are optimized to ensure a sufficient rate of radical generation for detection while minimizing potential side reactions. MPPO is chosen for its superior adduct stability compared to DMPO.

Materials:

-

This compound (MPPO)

-

Xanthine

-

Xanthine Oxidase

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Phosphate buffer (pH 7.4)

-

EPR spectrometer and accessories (capillary tubes or flat cell)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of MPPO (e.g., 1 M in a suitable solvent like chloroform, to be diluted into the aqueous buffer).

-

Prepare a stock solution of xanthine (e.g., 10 mM in phosphate buffer).

-

Prepare a stock solution of xanthine oxidase (e.g., 1 unit/mL in phosphate buffer).

-

Prepare a phosphate buffer (50 mM, pH 7.4) containing DTPA (0.1 mM). The DTPA is included to chelate any trace metal ions that could lead to artifactual radical generation.

-

-

Spin Trapping Reaction:

-

In an Eppendorf tube, combine the phosphate buffer, xanthine solution, and MPPO solution to achieve final concentrations of approximately 50 mM xanthine and 50-100 mM MPPO.

-

Initiate the reaction by adding a small volume of the xanthine oxidase solution (e.g., to a final concentration of 0.05 units/mL).

-

Mix the solution gently but thoroughly.

-

-

EPR Measurement:

-

Immediately transfer the reaction mixture into a suitable EPR sample container (e.g., a glass capillary tube or a flat cell).

-

Place the sample in the EPR spectrometer cavity.

-

Record the EPR spectrum. Typical instrument settings for X-band EPR are: microwave frequency ~9.5 GHz, microwave power ~10-20 mW, modulation frequency 100 kHz, modulation amplitude ~1 G, and a sweep width of 100 G centered around g ≈ 2.00.

-

-

Data Analysis:

-

Analyze the resulting EPR spectrum. The spectrum of the MPPO-superoxide adduct (MPPO-OOH) should be identifiable by its characteristic hyperfine splitting pattern.

-

Simulate the experimental spectrum to confirm the identity of the adduct and to determine the hyperfine coupling constants (aN and aH).

-

Self-Validation: To ensure the detected signal is indeed from the superoxide radical, control experiments are essential. The signal should be significantly diminished or absent in the presence of superoxide dismutase (SOD), an enzyme that specifically scavenges superoxide.

Stability and Storage

Proper handling and storage of MPPO are crucial to maintain its integrity and performance as a spin trap.

-

Storage: MPPO should be stored in a refrigerator at 2-8°C.[2] It should be kept in a tightly sealed container, protected from light and moisture.

-

Stability: MPPO is more stable and has a longer shelf life than DMPO.[3][6] However, like all nitrones, it can degrade over time, especially if exposed to light, heat, or moisture. It is recommended to use high-purity MPPO and to periodically check its quality, for instance, by running a baseline EPR spectrum of the MPPO solution to check for any paramagnetic impurities.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling MPPO.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (MPPO) is a valuable tool for the detection and characterization of free radicals. Its enhanced adduct stability compared to DMPO makes it a more robust and reliable spin trap for many applications in chemistry, biology, and medicine. A thorough understanding of its physicochemical properties, proper handling and storage, and the nuances of its spin trapping chemistry, including the formation of stereoisomers, is essential for its effective use in research and development. This guide provides a foundational understanding of these aspects to aid scientists in harnessing the full potential of MPPO in their investigations of free radical processes.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

HuiCheng Biotech. This compound. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Chalier, F., Clément, J. L., Hardy, M., Tordo, P., & Rockenbauer, A. (2013). ESR study of the spin adducts of three analogues of DEPMPO substituted at C4 or C3. New Journal of Chemistry, 37(7), 2136-2145. [Link]

-

PubChem. 5,5-dimethyl-1-pyrroline N-oxide. National Center for Biotechnology Information. [Link]

-

El-boubbou, K., & Samuni, A. (1989). Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. Chemico-biological interactions, 70(1-2), 167–172. [Link]

-

HuiCheng Biotech. This compound. [Link]

-

Janzen, E. G., & Liu, J. I. P. (1998). Chiral spin traps. The spin trapping chemistry of 5-methyl-5-phenylpyrroline-N-oxide (MPPO). Journal of magnetic resonance (San Diego, Calif. : 1997), 131(1), 144–149. [Link]

-

Wikipedia. Cis–trans isomerism. [Link]

-

Dojindo Molecular Technologies. Spin Trap Reagent BMPO. [Link]

-

Hyodo, F., Chandramouli, G. V., Matsumoto, K., Matsumoto, S., Mitchell, J. B., & Krishna, M. C. (2019). Synthesis and evaluation of 13C-labeled 5-5-dimethyl-1-pyrroline-N-oxide aimed at in vivo detection of reactive oxygen species using hyperpolarized 13C-MRI. Free radical biology & medicine, 131, 18–26. [Link]

-

ResearchGate. The line asymmetry of electron spin resonance spectra as a tool to determine the cis:trans ratio for spin-trapping adducts of chiral pyrrolines N-oxides: The mechanism of formation of hydroxyl radical adducts of EMPO, DEPMPO, and DIPPMPO in the ischemic–reperfused rat liver. [Link]

-

Culcasi, M., Rockenbauer, A., Mercier, A., Clément, J. L., & Pietri, S. (2006). The line asymmetry of electron spin resonance spectra as a tool to determine the cis:trans ratio for spin-trapping adducts of chiral pyrrolines N-oxides: the mechanism of formation of hydroxyl radical adducts of EMPO, DEPMPO, and DIPPMPO in the ischemic-reperfused rat liver. Free radical biology & medicine, 40(9), 1524–1538. [Link]

-

ResearchGate. Hyperfine interaction constant values for the DMPO/ OH adduct, the... [Link]

-

Khan, N., Swartz, H. M., & Grinberg, O. Y. (2003). Spin traps: in vitro toxicity and stability of radical adducts. Free radical biology & medicine, 34(11), 1473–1481. [Link]

-

University of California, Irvine. Electron Paramagnetic Resonance: Hyperfine Interactions. [Link]

-

Fedoseev, A. D., Strizhakov, R. K., Krumkacheva, O. A., Shevelev, O. B., Pyshnyi, D. V., & Bagryanskaya, E. G. (2017). Triarylmethyl Radicals: EPR Study of 13C Hyperfine Coupling Constants. Zeitschrift für physikalische Chemie (1993), 231(4), 777–794. [Link]

-

Journal of Scientific and Technical Research. DFT COMPUTATIONS OF EPR HYPERFINE COUPLING CONSTANTS OF SOME ISOTROPIC TRANSITION METAL COMPLEXES. [Link]

-

Stolze, K., Rohr-Udilova, N., Hofstetter, H., Gauglhofer, C., & Nohl, H. (2005). Cytotoxicity of novel derivatives of the spin trap EMPO. Bioorganic & medicinal chemistry letters, 15(24), 5543–5547. [Link]

-

Longdom Publishing. Cis-Trans Isomers and its Differences in Properties. [Link]

-

Chen, G., & Mason, R. P. (1998). High-performance liquid chromatography study of the pharmacokinetics of various spin traps for application to in vivo spin trapping. Archives of biochemistry and biophysics, 353(2), 223–230. [Link]

-

Forschungszentrum Jülich. Gauging the importance of structural parameters for hyperfine coupling constants in organic radicals. [Link]

-

European Medicines Agency. NOTE FOR GUIDANCE ON IN-USE STABILITY TESTING OF HUMAN MEDICINAL PRODUCTS. [Link]

-

Intertek. ICH STABILITY STORAGE & cGMP STABILITY STUDIES. [Link]

Sources

- 1. This compound | C11H13NO | CID 3639342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 5-Methyl-5-phenyl-1-pyrroline N-Oxide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral spin traps. The spin trapping chemistry of 5-methyl-5-phenylpyrroline-N-oxide (MPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The line asymmetry of electron spin resonance spectra as a tool to determine the cis:trans ratio for spin-trapping adducts of chiral pyrrolines N-oxides: the mechanism of formation of hydroxyl radical adducts of EMPO, DEPMPO, and DIPPMPO in the ischemic-reperfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: The Strategic Advantage of MPPO over DMPO for Spin Trapping in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Imperative for High-Fidelity Spin Trapping

In biological systems, reactive oxygen species (ROS) and other free radicals are ephemeral yet potent signaling molecules and mediators of damage. Their direct detection is often impossible due to their extremely short half-lives. Spin trapping overcomes this challenge by using a diamagnetic "spin trap" molecule that reacts with the transient radical to form a stable, paramagnetic nitroxide "spin adduct."[1] This adduct accumulates to an EPR-detectable concentration, and the unique hyperfine splitting pattern of its EPR spectrum allows for the identification of the original trapped radical.

The most widely used spin trap, DMPO, has been instrumental in many discoveries.[2][3] However, the very technique designed to clarify radical identity can, with DMPO, become a source of ambiguity. The central thesis of this guide is that the structural enhancements of MPPO directly address the most critical flaws of DMPO, offering a more robust and trustworthy tool for researchers.

The Core Problem with DMPO: A Tale of Instability and Artifacts

While popular, DMPO suffers from two primary drawbacks that can compromise experimental results: the instability of its superoxide adduct (DMPO-OOH) and the subsequent artifactual formation of its hydroxyl adduct (DMPO-OH).

The Unstable Superoxide Adduct (DMPO-OOH)

The detection of the superoxide radical (O₂⁻) is critical in many pathological and physiological processes. Unfortunately, the DMPO-OOH adduct is notoriously unstable, with a half-life often cited to be as short as 45-50 seconds at physiological pH.[4][5] This rapid decay means that the signal may be lost before it can be accurately measured, leading to an underestimation of superoxide production, particularly in systems with low radical flux.

The Deceptive Hydroxyl Adduct Artifact

A more insidious problem is the decomposition pathway of the DMPO-OOH adduct. It has been shown that the spin trapping of superoxide by DMPO can lead to the de novo production of the hydroxyl radical, which is then trapped to form the DMPO-OH adduct.[6] This creates a background level of DMPO-OH that is not representative of actual hydroxyl radical generation in the sample, potentially leading to a false positive identification of this highly damaging species.[6][7] While some studies suggest this spontaneous decay is minimal in certain systems, the potential for misinterpretation remains a significant concern for researchers.[8][9]

Furthermore, DMPO can participate in non-radical reactions, such as nucleophilic addition, which, after a one-electron oxidation, can also form a DMPO-OH signal, creating a false positive for hydroxyl radical trapping.[2][7][10]

Caption: The problematic decay pathway of the DMPO-superoxide adduct.

MPPO: A Structurally Superior Solution

5-methyl-1-pyrroline N-oxide (MPPO) was designed to overcome the inherent flaws of DMPO. The key structural difference is the substitution of one methyl group at the 5-position with a phenyl group. This seemingly minor change has profound and advantageous consequences for its performance as a spin trap.[11][12]

Enhanced Adduct Stability: The Primary Advantage

The most significant advantage of MPPO is the dramatically increased stability of its spin adducts, particularly with oxygen-centered radicals.[11][13] The phenyl group in MPPO provides resonance stabilization to the resulting nitroxide adduct, slowing its decay.

-

MPPO-OOH (Superoxide Adduct): The half-life of the MPPO hydroperoxyl/superoxide adduct at pH 7.4 is approximately 5.7 minutes.[13]

-

MPPO-OH (Hydroxyl Adduct): The half-life of the MPPO hydroxyl adduct at pH 7.4 is an impressive 76.4 minutes.[13]

This extended stability provides a much wider experimental window for detection, allowing for more accurate quantification and the reliable detection of low levels of radical production.

Reduced Artifacts and Improved Chemical Stability

MPPO demonstrates greater overall stability and is less prone to the artifacts that plague DMPO studies.[11][12] Its solid form and chemical structure contribute to an excellent shelf life, ensuring consistency between experiments.[11][12] The EPR spectra of MPPO adducts retain the same characteristic patterns as DMPO adducts, making them familiar and easy for researchers to interpret.[12]

Head-to-Head Comparison: MPPO vs. DMPO

The advantages of MPPO become clear when its key performance metrics are directly compared with those of DMPO.

| Parameter | 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | 5-methyl-1-pyrroline N-oxide (MPPO) | Advantage |

| Superoxide Adduct (t½) | ~45-50 seconds[4][5] | ~5.7 minutes [13] | MPPO |

| Hydroxyl Adduct (t½) | ~1-2 hours (variable) | ~76.4 minutes [13] | MPPO |

| Primary Artifact | DMPO-OOH decomposition to DMPO-OH[6] | Commonly known artifacts of DMPO are not present[11] | MPPO |

| Chemical Stability | Prone to impurities and degradation[14] | More stable with excellent shelf life[11][12] | MPPO |

| Spin Trapping Rate | Similar to MPPO[11][12] | Similar to DMPO[11][12] | Comparable |

| Spectral Interpretation | Well-characterized spectra | Same patterns as DMPO adducts[11][12] | Comparable |

Experimental Protocol: Detection of Superoxide in a Cellular System using MPPO

This protocol provides a self-validating framework for the reliable detection of superoxide generated by cultured cells. The causality behind each step is explained to ensure experimental integrity.

Caption: Experimental workflow for cellular superoxide detection with MPPO.

Step 1: Reagent Preparation

-

MPPO Stock Solution (1 M): Prepare a fresh stock solution of MPPO in ultrapure water or an appropriate buffer. Rationale: Fresh preparation minimizes potential degradation of the spin trap.

-

Phosphate Buffer (e.g., 100 mM, pH 7.4): Prepare a buffer suitable for your cellular system.

-

DTPA Stock Solution (10 mM): Prepare a stock of the metal chelator diethylenetriaminepentaacetic acid (DTPA) in the buffer. Rationale: DTPA is essential to chelate adventitious transition metals (like iron and copper) that can catalyze Fenton-like reactions, which would artificially generate hydroxyl radicals and confound the results.[4]

-

Working Solution: Just before use, prepare a working solution containing the final desired concentrations. A typical starting point is 50-100 mM MPPO and 100 µM DTPA in buffer.

Step 2: Cell Preparation and Treatment

-

Cell Culture: Culture your cells of interest (e.g., RAW 264.7 macrophages, endothelial cells) to the desired confluency.

-

Stimulation: If applicable, treat the cells with your agent of interest (e.g., a drug candidate, a pro-oxidant like menadione or PMA) to induce superoxide production.

-

Incubation: Immediately add the MPPO/DTPA working solution to the cells. Rationale: The spin trap must be present at the moment of radical generation to ensure efficient trapping.

Step 3: Sample Collection and EPR Analysis

-

Harvesting: After a predetermined incubation time (e.g., 10-15 minutes), gently scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Sample Loading: Immediately load the cell suspension into a flat cell or a glass capillary tube suitable for your EPR spectrometer. Rationale: The extended half-life of the MPPO-OOH adduct provides more flexibility here compared to DMPO, but promptness is still good practice.

-

EPR Acquisition: Place the sample in the EPR cavity and begin spectral acquisition. Typical EPR settings for spin trapping are:

-

Microwave Frequency: ~9.5 GHz (X-band)

-

Microwave Power: 20 mW

-

Modulation Amplitude: 1 G

-

Sweep Width: 100 G

-

Center Field: ~3470 G

-

Time Constant: ~0.1 s

-

Note: These settings must be optimized for your specific instrument and sample.

-

Step 4: Data Interpretation and Validation (Self-Validating System)

-

Spectral Analysis: The EPR spectrum of the MPPO-OOH adduct will be a characteristic multi-line signal. Compare your experimental spectrum to published spectra for confirmation.

-

Trustworthiness Check - SOD Control: This is a mandatory validation step. Repeat the experiment, but co-incubate the cells with superoxide dismutase (SOD), the enzyme that specifically scavenges superoxide. If the signal is genuinely from superoxide, the addition of SOD should significantly diminish or completely abolish the MPPO-OOH EPR signal. Rationale: This control experiment proves that the trapped radical was indeed superoxide, lending high confidence to the results.

Conclusion

For researchers and drug development professionals investigating the role of free radicals, the choice of spin trap is a critical decision that directly impacts data quality and interpretation. While DMPO has a long history of use, its inherent limitations—namely the instability of its superoxide adduct and its propensity for generating misleading artifacts—present significant risks to experimental fidelity. 5-methyl-1-pyrroline N-oxide (MPPO) offers a clear and demonstrable advantage. Its superior chemical stability and, most importantly, the significantly longer half-lives of its radical adducts, provide a more reliable and robust platform for the detection and quantification of superoxide and hydroxyl radicals. By adopting MPPO and employing rigorous, self-validating protocols, scientists can generate higher-quality, more trustworthy data, accelerating progress in understanding and combating oxidative stress-related pathologies.

References

- Petrusz, P., et al. (1998). Studies on the stability of oxygen radical spin adducts of a new spin trap: 5-methyl-5-phenylpyrroline-1-oxide (MPPO). PubMed.

- Interchim. (n.d.). EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO (5-tert-Butoxycarbonyl-5-methyl-1-pyrroline N-oxide). Interchim.

- Finkelstein, E., Rosen, G. M., & Rauckman, E. J. (1982). Production of hydroxyl radical by decomposition of superoxide spin-trapped adducts. Molecular Pharmacology.

- Janzen, E. G., et al. (1992). Chiral spin traps. The spin trapping chemistry of 5-methyl-5-phenylpyrroline-N-oxide (MPPO). PubMed.

-

Hardy, M., et al. (2007). Spin Trapping by 5-Carbamoyl-5-methyl-1-pyrroline N-Oxide (AMPO): Theoretical and Experimental Studies. The Journal of Organic Chemistry. Available at: [Link]

-

Togashi, H., et al. (2005). Superoxide radical trapping and spin adduct decay of 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BocMPO): kinetics and theoretical analysis. RSC Publishing. Available at: [Link]

- An, Z., et al. (2004). Esters of 5-carboxyl-5-methyl-1-pyrroline N-oxide: A Family of Spin Traps for Superoxide. PubMed.

- Buettner, G. R. (1990). THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON. University of Iowa.

- Reszka, K., et al. (1992). EPR spectra of DMPO spin adducts of superoxide and hydroxyl radicals in pyridine. PubMed.

- Mason, R. P. (2011). The Fidelity of Spin Trapping with DMPO in Biological Systems. PMC - NIH.

- Janzen, E. G., & Liu, J. I. P. (1973). The Spin Trapping of Superoxide and Hydroxyl Free Radicals with DMPO (5,5-Dimethylpyrroline-N-oxide): More About Iron. ResearchGate.

- Villamena, F. A. (2014). The Nitrone Spin Trap 5,5-dimethyl-1-pyrroline N-oxide Affects Stress Response and Fate of Lipopolysaccharide-primed RAW 264.7 Macrophage Cells. PMC - NIH.

- Dikalov, S. I., et al. (2003). Comparative investigation of superoxide trapping by cyclic nitrone spin traps: the use of singular value decomposition and multiple linear regression analysis. PubMed.

- Buettner, G. R. (1990). THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON. NIH.

- Makino, K., et al. (1989). An artifact in the ESR spectrum obtained by spin trapping with DMPO. PubMed.

-

Wikipedia. (n.d.). Spin trapping. Wikipedia. Available at: [Link]

- Roubaud, V., et al. (1997). Quantitative Measurement of Superoxide Generation Using the Spin Trap 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide. PubMed.

- Mason, R. P. (2011). The fidelity of spin trapping with DMPO in biological systems. PubMed - NIH.

- Mason, R. P. (2011). The Fidelity of Spin Trapping with DMPO in Biological Systems. ResearchGate.

Sources

- 1. Spin trapping - Wikipedia [en.wikipedia.org]

- 2. The Fidelity of Spin Trapping with DMPO in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nitrone Spin Trap 5,5-dimethyl-1-pyrroline N-oxide Affects Stress Response and Fate of Lipopolysaccharide-primed RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. Quantitative measurement of superoxide generation using the spin trap 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of hydroxyl radical by decomposition of superoxide spin-trapped adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [iro.uiowa.edu]

- 9. THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The fidelity of spin trapping with DMPO in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral spin traps. The spin trapping chemistry of 5-methyl-5-phenylpyrroline-N-oxide (MPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Studies on the stability of oxygen radical spin adducts of a new spin trap: 5-methyl-5-phenylpyrroline-1-oxide (MPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An artifact in the ESR spectrum obtained by spin trapping with DMPO - PubMed [pubmed.ncbi.nlm.nih.gov]

Electron paramagnetic resonance spectra of MPPO spin adducts

An In-depth Technical Guide to Electron Paramagnetic Resonance (EPR) Spectra of MPPO Spin Adducts

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theory, application, and interpretation of Electron Paramagnetic Resonance (EPR) spectroscopy for the characterization of 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (MPPO) spin adducts. It is intended for researchers, scientists, and drug development professionals engaged in the study of reactive oxygen species (ROS) and other free radicals.

The Foundational Principles of EPR and Spin Trapping